molecular formula C16H27N3O2 B5549680 (3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol

(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol

Cat. No. B5549680
M. Wt: 293.40 g/mol
InChI Key: UPIHRDFYWFIYSE-WBMJQRKESA-N
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Description

  • The compound of interest belongs to a class of molecules featuring pyrazole and piperidine units. These structural motifs are commonly found in various pharmaceuticals and research chemicals due to their diverse biological activities.

Synthesis Analysis

  • A study details the synthesis of a similar compound, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, using a diastereoselective route involving a rhodium-catalyzed asymmetric 1,4-addition (Procopiou et al., 2018).

Molecular Structure Analysis

  • The molecular structure, including NMR, UV-Visible, and vibrational spectroscopic analyses, of a related compound with a pyrazole unit was comprehensively studied using DFT calculations, providing insights into the electronic and charge transfer properties (Alphonsa et al., 2016).

Chemical Reactions and Properties

  • Research on various pyrazole derivatives, including their synthesis, reactivity, and potential applications, sheds light on the chemical behavior of these compounds. For example, a study on the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands highlights the versatility of pyrazole-based compounds in forming complex structures (Esquius et al., 2000).

Physical Properties Analysis

  • The physical properties, such as solubility, crystal structure, and melting points of pyrazole derivatives, can be inferred from various studies. For instance, the crystal structure of a pyrazole compound was determined, providing valuable data on its physical characteristics (Wen et al., 2006).

Scientific Research Applications

Integrin Inhibition for Idiopathic Pulmonary Fibrosis

(Procopiou et al., 2018) explored a series of 3-aryl(pyrrolidin-1-yl)butanoic acids in the context of idiopathic pulmonary fibrosis treatment. Their research identified several analogs, including a compound closely related to (3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol, with high affinity and selectivity for αvβ6 integrin.

Enzyme Inhibition Activities

A study by (Harit et al., 2011) investigated compounds including 3,5-dimethylpyrazol-1-yl-based structures for inhibitory activities against various enzymes like urease and butyrylcholinesterase, highlighting the potential application in biochemical research.

Palladium Complexes and Chemical Analysis

Research by (Guerrero et al., 2008) synthesized 3,5-dimethylpyrazolic hybrid ligands, closely related to the compound , to form palladium complexes. These complexes were characterized for their potential in various chemical applications.

Inhibition of Platelet Aggregation

In a study by (Ferroni et al., 1989), derivatives of 3,5-dimethylpyrazole showed inhibitory effects on platelet aggregation, suggesting a potential application in cardiovascular research.

Cytotoxic Properties in Tumor Cell Lines

(Kodadi et al., 2007) explored the cytotoxic properties of compounds including 3,5-dimethyl-1H-pyrazol-1-yl in tumor cell lines, highlighting their potential in cancer research.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12-11-18(9-7-16(12,4)21)15(20)6-5-8-19-14(3)10-13(2)17-19/h10,12,21H,5-9,11H2,1-4H3/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIHRDFYWFIYSE-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol

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